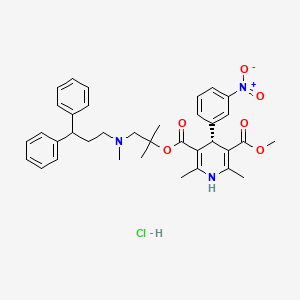

(R)-Lercanidipine hydrochloride

説明

Contextualization within Dihydropyridine (B1217469) Calcium Channel Blockers Research

Dihydropyridine (DHP) calcium channel blockers are a class of drugs primarily used to manage hypertension and cardiovascular disease. ecrjournal.comconsensus.app They function by inhibiting the influx of calcium ions into vascular smooth muscle cells, which leads to vasodilation and a reduction in blood pressure. wikipedia.orgconsensus.app Research on DHP agents has demonstrated their effectiveness in reducing the risk of stroke and other cardiovascular events. ecrjournal.com

Significance of Chirality in Pharmaceutical Sciences

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. mdpi.comveranova.com The two mirror-image forms of a chiral drug are called enantiomers. Although they have identical chemical structures, they can exhibit significant differences in their pharmacological and toxicological effects because the human body is a chiral environment. mdpi.comveranova.comrsc.org Receptors and enzymes often interact stereoselectively with drugs, meaning one enantiomer may be more active (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer). mdpi.comrsc.org

The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the importance of understanding the properties of individual enantiomers in drug development. rsc.orgnih.gov This has led to a trend of developing single-enantiomer drugs, a process known as a "chiral switch," to improve therapeutic outcomes and safety profiles. mdpi.com The study of (R)- and (S)-Lercanidipine is a direct result of this focus on chirality, aiming to delineate the specific actions of each enantiomer.

Overview of (R)-Lercanidipine Hydrochloride’s Research Trajectory

Research into lercanidipine's enantiomers has revealed significant differences in their activity. The pharmacological effects are predominantly attributed to the (S)-enantiomer, which has been shown in vitro to have a much higher affinity for calcium channels—approximately 100 to 200 times greater than the (R)-enantiomer. easpublisher.comnih.gov Consequently, the (S)-enantiomer is considered the more potent of the two. mdpi.comnih.gov

Despite its lower affinity for L-type calcium channels, research has explored other potential activities of (R)-Lercanidipine. Some studies suggest that the anti-atherosclerotic effects of lercanidipine (B1674757) may be independent of calcium channel blockade and that the (R)-enantiomer is as effective as the racemate in reducing intimal hyperplasia and smooth muscle cell proliferation in animal models. tandfonline.comnih.gov This indicates that (R)-Lercanidipine may have pharmacological actions that are not directly related to its calcium channel blocking activity. tandfonline.comresearchgate.net Further research has focused on developing enantioselective analytical methods, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis, to accurately quantify the individual enantiomers in various samples. nih.govnih.goveaspublisher.com

Interactive Data Table: Physicochemical Properties of Lercanidipine Hydrochloride and its Enantiomers

This table summarizes key physicochemical properties of Lercanidipine Hydrochloride.

| Property | Value | Reference |

| Lercanidipine Hydrochloride | ||

| Molecular Formula | C36H41N3O6・HCl | caymanchem.com |

| Molecular Weight | 648.20 g/mol | lktlabs.com |

| Melting Point (Form I) | 197 to 201 °C | wikipedia.orggoogle.com |

| Melting Point (Form II) | 207 to 211 °C | wikipedia.orggoogle.com |

| Solubility in Water | Practically insoluble | wikipedia.orge-lactancia.org |

| Solubility in Methanol | Readily soluble | wikipedia.org |

| This compound | ||

| CAS Number | 187731-34-6 | chemicalbook.com |

| Melting Point | >150°C (decomposes) | |

| (S)-Lercanidipine | ||

| CAS Number | 185197-71-1 | wikipedia.org |

Interactive Data Table: Research Findings on Lercanidipine Enantiomers

This table presents a summary of comparative research findings between the (R) and (S) enantiomers of Lercanidipine.

| Research Area | Finding | Reference |

| Calcium Channel Affinity | The (S)-enantiomer has about 100-200 times higher affinity for calcium channels than the (R)-enantiomer. | easpublisher.comnih.gov |

| Calcium Channel Block | (S)-lercanidipine was found to be 4.1-fold more potent in blocking the Cav1.2b current than the (R)-enantiomer. | nih.gov |

| Pharmacokinetics | After oral administration of racemic lercanidipine, plasma levels of the (S)-enantiomer were found to be higher than those of the (R)-enantiomer. | nih.govresearchgate.netresearchgate.net |

| Anti-atherosclerotic Effects | In a rabbit model, the (R)-enantiomer was as effective as the racemic mixture in reducing intimal hyperplasia, suggesting this effect is independent of stereoselectivity. | nih.gov |

| Smooth Muscle Cell Proliferation | The antiproliferative effect of lercanidipine was found to be unrelated to the stereoselectivity of the enantiomers' binding to L-type calcium channels. | researchgate.net |

| Serum-induced Calcium Influx | The (S)-enantiomer was 2.4-fold more active in inhibiting serum-induced elevation of intracellular calcium in smooth muscle cells compared to the (R)-enantiomer. | tandfonline.com |

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFYOYKPJLRMJI-MGDILKBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40849551 | |

| Record name | 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187731-34-6 | |

| Record name | Lercanidipine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187731346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40849551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LERCANIDIPINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9V8K0B0F0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Impurity Profiling

Development of Advanced Synthetic Routes for (R)-Lercanidipine Hydrochloride

The synthesis of this compound, a third-generation dihydropyridine (B1217469) calcium channel blocker, has been a subject of significant research to develop efficient and stereoselective methods suitable for industrial-scale production. researchgate.netgoogle.com The molecule's therapeutic efficacy is primarily attributed to the (S)-enantiomer, while the (R)-enantiomer is considered an impurity. researchgate.neteaspublisher.com Therefore, synthetic strategies are geared towards producing the enantiomerically pure (S)-form or efficiently separating the racemate. However, for the purpose of this article, the focus remains on the synthesis and impurity profile of the (R)-enantiomer.

The core of (R)-Lercanidipine synthesis involves the construction of the chiral 1,4-dihydropyridine (B1200194) ring. researchgate.net Achieving high enantioselectivity is paramount. One common approach involves the resolution of a racemic mixture of a key intermediate, such as 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester, using a chiral resolving agent. google.com This method, while effective, can be resource-intensive.

More advanced strategies focus on asymmetric synthesis, introducing chirality early in the synthetic sequence. Organocatalysis has emerged as a promising tool for the enantioselective synthesis of 1,4-dihydropyridines. researchgate.netmdpi.com For instance, chiral Brønsted acids or N-heterocyclic carbenes can catalyze the Hantzsch reaction or related multi-component reactions to yield the desired enantiomer with high enantiomeric excess. researchgate.netmdpi.com

A key synthetic route involves the reaction of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol. google.comgoogle.com To obtain the (R)-enantiomer specifically, the corresponding (R)-enantiomer of the dihydropyridine carboxylic acid precursor would be utilized. google.com The synthesis of this chiral precursor can be achieved through resolution of the racemic acid. google.com

For research-scale production, the focus is on achieving high purity and yield with manageable operational parameters. A common synthetic pathway involves a multi-step process:

Formation of the Dihydropyridine Ring: This is often achieved through a Hantzsch-type condensation reaction. For example, reacting m-nitrobenzaldehyde, methyl acetoacetate, and an ammonia (B1221849) source like ammonium (B1175870) bicarbonate. google.com

Selective Hydrolysis: One of the two methyl ester groups on the dihydropyridine ring is selectively hydrolyzed to a carboxylic acid. This is typically done using a base like sodium hydroxide (B78521) in a controlled manner. google.com

Esterification: The resulting carboxylic acid is then esterified with the side chain alcohol, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol. This step often involves activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride, followed by reaction with the alcohol. google.comsmolecule.com

Salt Formation: The final free base is converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like methyl tertiary-butyl ether (MTBE). chemicalbook.com

Process optimization at this scale involves careful selection of solvents, reaction temperatures, and catalysts to maximize yield and minimize the formation of impurities. For instance, the esterification step can be performed at low temperatures (-10°C to 0°C) to improve selectivity and reduce side reactions. smolecule.com The choice of solvent in each step is also critical for reaction efficiency and subsequent purification.

Identification and Characterization of Synthetic Impurities

Impurity profiling is a critical aspect of drug development to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). daicelpharmastandards.com Impurities in this compound can originate from starting materials, intermediates, side reactions, or degradation. daicelpharmastandards.com

The identification and characterization of impurities involve a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is the primary tool for separating impurities from the main compound. daicelpharmastandards.comnih.gov Once isolated, the structure of each impurity is elucidated using techniques such as:

Mass Spectrometry (MS): Provides the molecular weight of the impurity. smolecule.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Offers detailed information about the chemical structure and connectivity of atoms. daicelpharmastandards.com

Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecule. daicelpharmastandards.com

Forced degradation studies are also conducted to intentionally degrade the drug substance under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products. nih.govresearchgate.net

A number of process-related impurities and degradation products of Lercanidipine (B1674757) have been identified and characterized. nih.govresearchgate.net These include compounds formed through oxidation, hydrolysis, or transesterification. researchgate.netgoogle.com

Table 1: Known Impurities of Lercanidipine

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Origin |

| Lercanidipine Impurity A | C₁₆H₁₆N₂O₆ | 332.3 | Process Impurity |

| Lercanidipine Impurity C | C₃₈H₄₅N₃O₆ | 639.78 | Process Impurity |

| Lercanidipine Impurity D (Ethyl Ester) | C₃₇H₄₃N₃O₆ | 625.75 | Process & Degradation |

| Lercanidipine Dimer Impurity | C₅₅H₆₄N₄O₆ | 877.14 | Process Impurity |

| Lercanidipine Dipropyl Ester Impurity | C₂₁H₂₆N₂O₆ | 402.44 | Process Impurity |

Data sourced from multiple chemical suppliers and research articles. smolecule.comdaicelpharmastandards.compharmaffiliates.comveeprho.compharmaffiliates.com

Once impurities are identified and characterized, validated analytical methods are required to quantify their levels in the drug substance. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose. easpublisher.comnih.govijsr.net

The development of a stability-indicating HPLC method is crucial. Such a method should be able to separate the active ingredient from all known impurities and degradation products. nih.govresearchgate.net Method validation is performed according to ICH guidelines and includes assessment of parameters such as: easpublisher.comnih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For instance, a validated RP-HPLC method for the quantification of the (R)-isomer in Lercanidipine Hydrochloride has been developed using a chiral OJ-H column. easpublisher.com This method demonstrated good linearity over a concentration range of 0.5 µg/mL to 4 µg/mL for the (R)-isomer, with a limit of detection (LOD) of 0.05 µg/mL and a limit of quantification (LOQ) of 1.0 µg/mL. easpublisher.com

Table 2: Example of HPLC Method Parameters for Impurity Quantification

| Parameter | Condition |

| Column | Zorbax SB C18, (50 x 4.6 mm), 1.8 µm |

| Mobile Phase | Gradient of 0.01 M KH₂PO₄ (pH 3.5) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 40°C |

This table represents a typical set of conditions and may vary depending on the specific method. nih.gov

The strict control of impurities is essential to ensure the quality and consistency of the this compound drug substance.

Solid State Properties and Pre Formulation Research

The ability of a compound to exist in more than one crystalline form is known as polymorphism. These different crystalline forms, or polymorphs, along with the amorphous state, can exhibit distinct physicochemical properties.

Characterization of Crystalline Polymorphs (e.g., Forms I, II, V)

(R)-Lercanidipine hydrochloride exhibits polymorphism, crystallizing into different forms depending on the manufacturing process and solvents used. googleapis.comgoogleapis.com Research has identified and characterized several crystalline forms, including Forms I, II, and V.

Crystalline Forms I and II are well-documented, with distinct melting points and X-ray diffraction (XRD) patterns. justia.com Form I has a reported melting point of approximately 197-201°C, while Form II melts at a higher temperature of about 207-211°C. googleapis.comgoogleapis.com These differences in melting points are a key indicator of their different crystal lattice structures. Solubility studies have shown that Form I is more soluble than Form II in water and ethanol. googleapis.com

In addition to Forms I and II, other crude forms, designated as A, B, and C, have been identified with varying melting points. justia.com A fifth polymorph, Form V, has also been mentioned in the context of purification processes to obtain the amorphous form. justia.com

Table 1: Characterized Crystalline Forms of Lercanidipine (B1674757) Hydrochloride

| Form | Melting Point (°C) | Key Characteristics |

| Form I | 197-201 googleapis.com | More soluble than Form II in water and ethanol. googleapis.com |

| Form II | 207-211 googleapis.com | Less soluble than Form I. googleapis.com |

| Form V | Not specified | Used in processes to prepare the amorphous form. justia.com |

| Crude Form A | 150-152 justia.com | Intermediate in some synthesis processes. justia.com |

| Crude Form B | 131-135 justia.com | Intermediate in some synthesis processes. justia.com |

| Crude Form C | 186-192 justia.com | Produced by specific synthesis methods. justia.com |

Amorphous State Characterization and Stability

An amorphous form of lercanidipine hydrochloride also exists, which lacks the long-range molecular order of crystalline forms. justia.com This amorphous state can be prepared with a high degree of purity, exceeding 99.75%. justia.com The absence of crystalline peaks in X-ray powder diffraction (XRD) analysis confirms the amorphous nature of the material. thaiscience.info

Stability studies on the amorphous form have shown that it can remain stable for extended periods under specific storage conditions. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl For instance, solid dispersions containing amorphous lercanidipine hydrochloride have demonstrated stability for at least 6 months, with no signs of crystallization. iscientific.org The amorphous form is often preferred in pharmaceutical formulations due to its potential for enhanced solubility and dissolution rates compared to its crystalline counterparts. thaiscience.info

Impact of Polymorphism on Physical and Chemical Stability

The existence of different polymorphic forms can have a significant impact on the physical and chemical stability of this compound. The variation in crystal lattice energy between polymorphs can lead to differences in their melting points, solubilities, and dissolution rates. googleapis.com

From a chemical stability perspective, different solid-state forms can exhibit varying susceptibility to degradation. Forced degradation studies have indicated that Form I is less chemically stable than Form II. usp.br The arrangement of molecules within the crystal lattice can influence the accessibility of reactive sites to external factors like heat, light, and moisture, thereby affecting the degradation pathways and rates. The choice of a specific polymorphic form is therefore a critical consideration in the development of a stable and effective drug product.

Chemical Stability and Degradation Pathways

Understanding the chemical stability of this compound is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies (Hydrolytic, Oxidative, Photolytic, Thermal Stress)

Forced degradation studies expose this compound to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light, to accelerate its degradation.

Under hydrolytic conditions , the drug shows degradation in both acidic and alkaline environments. nih.govijpsonline.comjpionline.orgnih.gov In one study, significant degradation of 44% was observed under alkaline conditions, while acidic conditions resulted in approximately 7% degradation. ijpsonline.comnih.gov Another study reported 8.18% degradation in acidic conditions and 7.241% in alkaline conditions. jpionline.orgresearchgate.net

Oxidative degradation , typically induced by hydrogen peroxide, also leads to the formation of degradation products. nih.govijpsonline.com Degradation levels of 15% and 23.58% have been reported under oxidative stress. nih.govijpsonline.com

Thermal degradation studies, conducted by exposing the drug to dry heat, have shown varying degrees of degradation. One study reported 6% degradation under thermal stress, while another observed a more significant 83.41% drop in the active substance. nih.govijpsonline.com The presence of moisture along with heat can further accelerate degradation. nih.gov

Photolytic degradation occurs when the drug is exposed to light. nih.govijpsonline.com Studies have shown that Lercanidipine Impurity D is a major degradation product under photolytic conditions. nih.gov The extent of degradation has been reported to be around 10% under photolytic stress. ijpsonline.com

Table 2: Summary of Forced Degradation Studies on Lercanidipine Hydrochloride

| Stress Condition | Reagents and Conditions | Extent of Degradation | Major Degradation Products |

| Acid Hydrolysis | 1 N HCl, 80°C, 60 min nih.gov | 12.84% nih.gov | Unknown product at RRT ~0.35 nih.gov |

| Base Hydrolysis | 1 N NaOH, 50°C, 60 min nih.gov | 6.78% nih.gov | Unknown product at RRT ~0.35 nih.gov |

| Oxidation | 10% H₂O₂, 50°C, 60 min nih.gov | 25.84% nih.gov | Unknown product at RRT ~0.91 nih.gov |

| Thermal Degradation | 100°C, 6 hours nih.gov | 16.59% nih.gov | Unknown product at RRT ~0.54 nih.gov |

| Thermal Moisture | Spiked with 10% water, 100°C, 6 hours nih.gov | 25.91% nih.gov | Two unknown impurities at RRTs ~1.39 and ~1.24 nih.gov |

| Photolytic Degradation | 1.2 million lux hours nih.gov | 0.4% nih.gov | LER Impurity D nih.gov |

RRT = Relative Retention Time

Identification and Structural Elucidation of Degradation Products

The identification and structural elucidation of degradation products are critical for understanding the degradation pathways and for developing stability-indicating analytical methods. High-performance liquid chromatography (HPLC) is a commonly used technique for separating and quantifying the drug and its degradation products. nih.govijpsonline.com

In forced degradation studies, several unknown degradation products have been observed at different relative retention times (RRTs) in the chromatograms. nih.gov For instance, under acidic and basic hydrolysis, a major degradation product was observed at an RRT of about 0.35. nih.gov Oxidative stress led to a major degradation product at an RRT of approximately 0.91. nih.gov Thermal degradation produced a major unknown product at an RRT of about 0.54, while thermal moisture stress resulted in two major unknown impurities at RRTs of about 1.39 and 1.24. nih.gov Under photolytic conditions, a known impurity, LER Impurity D, was identified as a major degradation product. nih.gov

Further investigation using techniques like mass spectrometry (MS) is necessary for the complete structural elucidation of these unknown degradation products. This information is vital for ensuring that the analytical methods used for quality control can effectively separate and quantify all potential impurities.

Mechanistic Understanding of Degradation Kinetics

The stability of this compound is a significant concern in pharmaceutical development. Studies have shown that its degradation follows different kinetic models depending on the state of the compound. In solution, the degradation of lercanidipine appears to follow a typical first-order reaction. However, in the solid state, it does not conform to a single, clear reaction model. nih.gov

Several factors have been identified as critical influencers of its degradation rate. Both moisture content and temperature play important roles in the degradation process. nih.gov Forced degradation studies have provided further insights into the compound's stability under various stress conditions. Under alkaline conditions (1 N NaOH at 50°C for 60 minutes), approximately 6.78% degradation was observed. Acidic conditions (1 N HCl at 80°C for 60 minutes) resulted in a more significant degradation of about 12.84%. Another study reported approximately 7% degradation under acidic conditions. nih.gov Oxidative stress, induced by 10% hydrogen peroxide at 50°C for 60 minutes, led to a substantial degradation of 74.16%. A separate study using 3% hydrogen peroxide at 80°C for one hour showed about 15% degradation. Thermal stress resulted in 6% degradation, while photolytic conditions caused 10% degradation. nih.gov

The dihydropyridine (B1217469) ring within the lercanidipine molecule is particularly susceptible to oxidation, which can lead to the formation of its corresponding pyridine (B92270) derivative. Hydrolysis is another key degradation pathway due to the presence of ester functional groups.

Solubility and Dissolution Research (Mechanistic Aspects)

This compound is classified as a BCS Class II drug, characterized by low aqueous solubility and high permeability. rjptonline.orgisca.me This poor water solubility is a primary limiting factor for its oral bioavailability. rjptonline.orgresearchgate.net The compound is practically insoluble in water but is freely soluble in methanol. dissolutiontech.com

Phase Solubility Studies in Various Media

The solubility of this compound is highly dependent on the pH of the medium. dissolutiontech.com This can be attributed to its pKa value of 6.83. dissolutiontech.com At low pH, such as in 0.1 N HCl (pH 1.2), the drug molecule is completely ionized, leading to its highest solubility. dissolutiontech.com As the pH increases, the solubility markedly decreases. dissolutiontech.com

Here is a table summarizing the solubility of this compound in different media:

| Medium | Solubility (µg/mL) | Reference |

| Water | 1.68 ± 0.066 | ijpsr.com |

| Water at 21°C | 5 | thaiscience.info |

| Water at 37°C | 15 ± 2.3 | isca.me |

| 0.1 N HCl (pH 1.2) | 145 ± 0.978 | ijpsr.com |

| 0.1 N HCl | 82.35 | dissolutiontech.com |

| 0.1 N HCl | 123 ± 30 | isca.me |

| pH 1.2 Buffer | 20 | thaiscience.info |

| Acetate Buffer (pH 4.5) | 49.43 | dissolutiontech.com |

| Phosphate Buffer (pH 6.8) | 5.18 ± 1.671 | ijpsr.com |

| Phosphate Buffer (pH 6.8) | < 5 | thaiscience.info |

| Phosphate Buffer (pH 6.8) | 3.29 ± 0.3 | isca.me |

| Phosphate Buffer (pH 7.0) | 9.85 | dissolutiontech.com |

This table presents data from multiple sources and variations may be due to different experimental conditions.

The solubility of different polymorphic forms of lercanidipine hydrochloride also varies. Form II has been found to have a 1.5-fold higher apparent solubility in 0.1 N HCl (pH 1.2) compared to the commercial Form I. researchgate.net However, solution-mediated and stress-induced studies have shown that Form II can convert to the more stable Form I. researchgate.net

Investigation of Solubility Enhancement Strategies

To overcome the challenge of poor aqueous solubility, various enhancement strategies have been explored.

Cyclodextrin (B1172386) Inclusion Complexes:

The formation of inclusion complexes with cyclodextrins, such as β-cyclodextrin (β-CD) and its derivatives like Hydroxypropyl-β-cyclodextrin (HPβCD), has been shown to significantly improve the solubility and dissolution rate of lercanidipine. rjptonline.orgcabidigitallibrary.org Phase solubility studies have indicated an AL type linear relationship, suggesting the formation of a stable 1:1.5 molar ratio inclusion complex. rjptonline.org

Different preparation methods for these complexes have been investigated, including kneading and freeze-drying. rjptonline.orgcabidigitallibrary.org Freeze-drying has been found to be a more effective technique. rjptonline.orgcabidigitallibrary.org A freeze-dried inclusion complex of lercanidipine with β-CD in a 1:1.5 molar ratio demonstrated a 5.4-fold increase in solubility. rjptonline.org This enhancement is attributed to the inclusion of the drug molecule within the cyclodextrin cavity, which reduces the crystallinity of the drug. rjptonline.orgcabidigitallibrary.org

Solid Dispersions:

Another effective approach to enhance solubility is the preparation of solid dispersions, where the drug is dispersed in a hydrophilic polymer matrix. isca.mejournaljpri.com Polymers such as Polyethylene Glycol (PEG) 6000 and Polyvinylpyrrolidone (PVP) have been used as carriers. jddtonline.infothaiscience.infoiscientific.org

The solvent evaporation technique is a common method for preparing these solid dispersions. isca.methaiscience.info Studies have shown that increasing the ratio of the polymer to the drug leads to a corresponding increase in solubility. thaiscience.info For instance, a solid dispersion with a drug-to-PEG 6000 ratio of 1:10 showed the highest improvement in solubility and in vitro drug release. thaiscience.info The enhancement in dissolution is attributed to the conversion of the crystalline form of lercanidipine to a more soluble amorphous form within the polymer matrix. isca.methaiscience.info

The following table summarizes the solubility enhancement achieved with different solid dispersion formulations:

| Carrier | Drug:Carrier Ratio | Preparation Method | Solubility (µg/mL) in Phosphate Buffer pH 6.8 | Reference |

| PVP-K30 | 1:1 | Solvent Evaporation | 240 | ijpsr.com |

| PVP-K30 | 1:2 | Solvent Evaporation | 361 | ijpsr.com |

| PVP-K30 | 1:3 | Solvent Evaporation | 507 | ijpsr.com |

| PVP-K30 | 1:4 | Solvent Evaporation | 518 | ijpsr.com |

| PVP-K30 | 1:1 | Kneading | 197 | ijpsr.com |

| PVP-K30 | 1:2 | Kneading | 303 | ijpsr.com |

| PVP-K30 | 1:3 | Kneading | 469 | ijpsr.com |

| PVP-K30 | 1:4 | Kneading | 480 | ijpsr.com |

| Guar Gum | 1:1 | Solvent Evaporation | 198 | ijpsr.com |

Solvent and pH Dependence of Solubility Behavior

The solubility of this compound is not only pH-dependent but also influenced by the composition of the buffer media. researchgate.netnih.gov The solubility of its polymorphs, Form I and Form II, is strongly dependent on both the pH and the type of buffer used. researchgate.netnih.gov The concentration ratio between the two forms (CI/CII) is particularly high in chloride buffer and shows a slight decrease as the pH increases in other buffers. nih.gov

In organic solvents, lercanidipine hydrochloride exhibits better solubility. It is soluble in ethanol, DMSO, and dimethylformamide (DMF) with approximate solubilities of 2 mg/mL, 15 mg/mL, and 25 mg/mL, respectively. caymanchem.com For aqueous buffer solutions, it is recommended to first dissolve the compound in DMF and then dilute it with the desired aqueous buffer. caymanchem.com

Molecular and Cellular Pharmacology

Calcium Channel Modulation Mechanisms

L-type Calcium Channel Inhibition: Molecular Interactions and Binding Sites

(R)-Lercanidipine, like other dihydropyridines, primarily targets L-type calcium channels. wikipedia.org These channels are crucial in regulating calcium influx into vascular smooth muscle cells, thereby controlling vascular tone and blood pressure. drugbank.com The interaction of (R)-Lercanidipine with the L-type calcium channel is complex and involves specific molecular determinants within the channel protein.

Studies have shown that the inhibitory action of lercanidipine (B1674757) is enantioselective. The (S)-enantiomer demonstrates a significantly higher affinity for L-type calcium channels, being approximately 100 to 200 times more potent than the (R)-enantiomer in vitro. easpublisher.comnih.gov The binding site for dihydropyridines, including lercanidipine, is located on the α1 subunit of the L-type calcium channel. Specifically, amino acid residues in the IVS6 and IIIS6 segments of the α1 subunit are critical for high-affinity binding and the voltage-dependent nature of the inhibition. nih.gov The high lipophilicity of lercanidipine allows it to partition into the lipid membrane, facilitating a longer duration of action. wikipedia.org

T-type Calcium Channel Modulation: Enantiomeric Selectivity and Functional Effects

In addition to its effects on L-type calcium channels, lercanidipine has been shown to modulate T-type calcium channels. nih.govmdpi.com This dual-channel blockade is a distinguishing feature among dihydropyridine (B1217469) calcium channel blockers. mdpi.com T-type calcium channels are involved in various physiological processes, including the regulation of renal blood flow.

Voltage-Dependent and Time-Dependent Channel Blockade Studies in Isolated Systems

The inhibitory action of lercanidipine on L-type calcium channels is both voltage- and time-dependent. Electrophysiological studies using patch-clamp techniques on isolated cells have provided detailed insights into these characteristics.

The blockade of L-type calcium channels by lercanidipine is more pronounced at more depolarized membrane potentials. This voltage-dependence means that the drug has a higher affinity for channels in the inactivated state, which is more prevalent in depolarized vascular smooth muscle cells. nih.gov This contributes to its vascular selectivity. The development of the channel block is also a slow process, indicating a time-dependent interaction. For instance, in CHO cells expressing the vascular Cav1.2b pore subunit, the development of block by (S)-lercanidipine occurred slowly, taking approximately 500 seconds. nih.gov This slow onset of action is a characteristic feature of lercanidipine's functional effects. nih.gov

Receptor Binding Kinetics and Thermodynamics

Enantiomeric Affinity Profiles for Calcium Channel Subtypes

The affinity of lercanidipine enantiomers for different calcium channel subtypes shows significant variation, which underpins their pharmacological activity.

As previously mentioned, in vitro studies have consistently demonstrated that the (S)-enantiomer of lercanidipine has a substantially higher affinity for L-type calcium channels, being 100 to 200 times more potent than the (R)-enantiomer. easpublisher.comnih.gov However, when considering T-type calcium channels, the affinity profile appears to be different. Studies on guinea-pig ventricular myocytes showed that at a concentration of 1 µM, both enantiomers blocked a significant amount of T-type calcium current (ICa,T). nih.goveuropeanreview.org The ratio of T-type to L-type channel blockade (T/L) was found to be slightly higher for (R)-lercanidipine (1.15) compared to (S)-lercanidipine (1.05), suggesting a greater relative affinity of the R-enantiomer for T-type channels under these experimental conditions. nih.govresearchgate.neteuropeanreview.org

| Compound | T/L Blockade Ratio |

|---|---|

| (R)-Lercanidipine | 1.15 |

| (S)-Lercanidipine | 1.05 |

Onset and Offset Kinetics of Ligand-Channel Interaction

The kinetics of the interaction between lercanidipine and calcium channels are characterized by a slow onset and offset. This kinetic profile is a key factor contributing to its long duration of action.

The slow onset of the blocking effect of lercanidipine has been demonstrated in functional studies. nih.gov For example, the development of L-type calcium channel block by (S)-lercanidipine in CHO cells was observed to be a slow process. nih.gov This slow association with the channel, coupled with its high lipophilicity and partitioning into the cell membrane, leads to a prolonged presence of the drug at its site of action. The slow dissociation, or offset, from the channel further contributes to the sustained therapeutic effect. This contrasts with some older dihydropyridines which exhibit faster onset and offset kinetics. wikipedia.org

Conformational Changes Induced by Ligand Binding

The interaction of (R)-Lercanidipine hydrochloride with its target, the L-type calcium channel, is a dynamic process that involves significant conformational changes in the protein structure upon ligand binding. While direct crystallographic studies of (R)-Lercanidipine bound to the calcium channel are not extensively detailed in the provided search results, the principles of ligand-induced conformational changes are well-established in pharmacology. The binding of a ligand, such as a dihydropyridine, to a receptor is known to stabilize certain conformational states of the receptor, thereby modulating its function. nih.gov

Intracellular Signaling Pathway Research

The modulation of intracellular calcium by (R)-Lercanidipine has downstream effects on various calcium-dependent cellular processes, notably cell proliferation and migration. In vitro studies on arterial myocytes have demonstrated that lercanidipine and its enantiomers inhibit cell replication and migration in a concentration-dependent manner. nih.govresearchgate.net

Interestingly, the antiproliferative effect of lercanidipine, as measured by cell number, was found to be unrelated to the stereoselective binding to L-type calcium channels. nih.govresearchgate.net Both enantiomers were effective, and the (R)-enantiomer, which has lower calcium channel antagonist activity, was found to be the most potent in decreasing [3H]thymidine incorporation into DNA, a measure of cell proliferation. nih.govresearchgate.net This suggests that the antiproliferative effects may involve mechanisms beyond simple L-type calcium channel blockade. The cell doubling time of arterial myocytes was significantly increased in the presence of lercanidipine. nih.govresearchgate.net

Furthermore, both enantiomers of lercanidipine were shown to inhibit fibrinogen-induced myocyte migration in a dose-dependent manner, with the (R)-enantiomer exhibiting a more pronounced effect. nih.govresearchgate.net These findings suggest a potential role for (R)-Lercanidipine in modulating pathological processes involving smooth muscle cell proliferation and migration.

Future Directions in R Lercanidipine Hydrochloride Research

Emerging Research Areas in Dihydropyridine (B1217469) Pharmacology

The therapeutic application of 1,4-dihydropyridine (B1200194) derivatives is expanding beyond their established role as cardiovascular agents. Recent studies have highlighted their potential in other areas, including oncology, neurology, and infectious diseases.

Beyond Vasodilation: Research is now delving into the pleiotropic effects of dihydropyridines, including (R)-Lercanidipine. These effects extend beyond the simple relaxation of vascular smooth muscle. For instance, some dihydropyridines have been found to modulate the activity of the mineralocorticoid receptor, which could have implications for their use in certain types of hypertension. ahajournals.org

Neuroprotective Potential: The role of calcium channels in neuronal function has prompted investigations into the neuroprotective properties of dihydropyridines. Studies are exploring their potential in conditions such as Alzheimer's disease and cerebral vasospasm following subarachnoid hemorrhage. benthamdirect.comyoutube.com

Anticancer and Antimicrobial Activities: A growing body of evidence suggests that certain 1,4-dihydropyridine derivatives possess anticancer, antimicrobial, and anti-inflammatory properties. benthamdirect.com Some have been shown to reverse multidrug resistance in cancer cells, a significant hurdle in chemotherapy. nih.gov

Novel Methodological Approaches in Chemical and Biological Investigations

Advances in analytical techniques are enabling more precise and sensitive investigations into the properties and behavior of (R)-Lercanidipine hydrochloride. These new methods are crucial for understanding its pharmacokinetics, metabolism, and interaction with biological systems.

Advanced Spectrophotometric and Chromatographic Techniques: Researchers are developing innovative and eco-friendly spectrophotometric and high-performance liquid chromatography (HPLC) methods for the accurate quantification of lercanidipine (B1674757) in pharmaceutical formulations and biological fluids. tandfonline.comuran.uanih.gov These methods offer improved sensitivity, allowing for the detection and quantification of the drug and its metabolites at very low concentrations. tandfonline.comnih.gov

Enantioselective Analysis: Given that (R)-Lercanidipine is a single enantiomer of a chiral compound, enantioselective analytical methods are critical. Techniques like capillary electrophoresis are being employed to ensure the enantiomeric purity of the drug and to study the differential pharmacological effects of the (S) and (R) enantiomers. uchile.cl The (S)-enantiomer is known to be more effective than the (R)-enantiomer. wikipedia.org

"Green" Chemistry in Synthesis and Analysis: There is a growing emphasis on developing environmentally friendly methods for the synthesis and analysis of pharmaceutical compounds. This includes the use of less hazardous solvents and reagents, as demonstrated in recent studies on lercanidipine analysis. uran.ua

Potential Applications of Mechanistic Insights in Drug Discovery

A deeper understanding of the molecular mechanisms of this compound is paving the way for the design of new and improved dihydropyridine-based drugs.

Targeting Specific Calcium Channel Subtypes: Lercanidipine is known to block both L-type and T-type calcium channels. nih.govnih.gov This dual blockade is believed to contribute to its nephroprotective effects. nih.gov Future drug discovery efforts may focus on developing compounds with even greater selectivity for specific calcium channel subtypes to enhance therapeutic efficacy and minimize side effects.

Structure-Activity Relationship Studies: By systematically modifying the structure of the dihydropyridine ring and its substituents, researchers can identify key molecular features responsible for its pharmacological activity. This knowledge can be used to design new derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.gov

Combination Therapies: The mechanistic understanding of (R)-Lercanidipine's action supports its use in combination with other antihypertensive agents, such as angiotensin-converting enzyme (ACE) inhibitors or angiotensin receptor blockers (ARBs). mdpi.com Future research will likely explore novel combination therapies to achieve better blood pressure control and provide additional cardiovascular protection.

Q & A

Q. How to comply with ICH guidelines when validating analytical methods for this compound?

Q. What are best practices for reporting enantiomer-specific activity of this compound in peer-reviewed journals?

- Guidelines : Clearly state chiral separation methods, enantiomeric purity, and comparative bioactivity data (e.g., IC50 values). Use CONSORT or ARRIVE checklists for in vivo studies .

Tables for Key Data

| Parameter | HPLC Method | Spectrophotometric Method |

|---|---|---|

| Linearity Range (µg/mL) | 0.15–50 | 2–20 |

| Precision (RSD%) | 0.8 | 1.2 |

| LOD (µg/mL) | 0.05 | 0.5 |

| Greenness Score (AGREE) | N/A | 0.89 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。